4-Chloro-2-nitrobenzenediazonium

Analytical Chemistry Mass Spectrometry Diazonium Salt Stability

4-Chloro-2-nitrobenzenediazonium (CAS 27165-22-6; Azoic Diazo Component 9) is the non-negotiable diazo component for synthesizing C.I. Pigment Yellow 3 and functionalizing carbon surfaces. Its unique 2-nitro/4-chloro substitution pattern generates a synergistic electron-withdrawing effect that governs electrophilicity, coupling kinetics, and final pigment coloristic properties—substituting any regioisomer or analog will fundamentally alter product yield, shade, and fastness. This specific CAS also enables a base-free hydration route to 4-chloro-2-nitrophenol under mild aqueous conditions. Procure exclusively by CAS 27165-22-6 to ensure batch-to-batch consistency and intended chemical outcomes.

Molecular Formula C6H3ClN3O2+
Molecular Weight 184.56 g/mol
CAS No. 27165-22-6
Cat. No. B3050582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-nitrobenzenediazonium
CAS27165-22-6
Molecular FormulaC6H3ClN3O2+
Molecular Weight184.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N
InChIInChI=1S/C6H3ClN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3H/q+1
InChIKeyPKGYYZYRNOVFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-nitrobenzenediazonium (CAS 27165-22-6): A Specialized Azoic Diazo Component for Targeted Synthesis and Surface Modification


4-Chloro-2-nitrobenzenediazonium (CAS 27165-22-6), also known as Azoic Diazo Component 9 or Fast Red 3GL Salt, is a substituted aromatic diazonium salt with the molecular formula C₆H₃ClN₃O₂⁺ [1]. This compound serves as a versatile electrophilic intermediate in organic synthesis, characterized by the presence of both a chloro substituent at the 4-position and a nitro group at the 2-position of the benzene ring . These electron-withdrawing groups critically modulate its reactivity profile, making it a key building block for the preparation of complex azo dyes, pigments, and functionalized materials through diazonium coupling and substitution reactions [2].

Why Generic Substitution Fails: The Unique Electronic and Steric Profile of 4-Chloro-2-nitrobenzenediazonium Demands Precision Selection


The specific substitution pattern of 4-Chloro-2-nitrobenzenediazonium is non-negotiable for its performance. Unlike simpler diazonium salts, the synergistic electron-withdrawing effects of its 2-nitro and 4-chloro groups create a unique reactivity and stability profile that cannot be replicated by other regioisomers or analogs [1]. Attempting to substitute a generic, unsubstituted, or differently substituted benzenediazonium salt will fundamentally alter reaction kinetics, product yield, and the properties of the final compound. This is because the precise electronic landscape dictates the electrophilicity of the diazonium group, the stability of the intermediate, and the regioselectivity of subsequent coupling or substitution events [2]. Therefore, procurement decisions must be based on the specific CAS number (27165-22-6) to ensure the intended chemical outcome.

4-Chloro-2-nitrobenzenediazonium: Quantitative Differentiation Against Analogs in Stability, Reactivity, and Application Performance


Enhanced Collisional Stability in Mass Spectrometry Differentiates 4-Chloro-2-nitrobenzenediazonium from Monosubstituted Analogs

Electrospray mass spectrometry (ESI-MS) studies demonstrate a quantifiable, exceptional stability of 4-chloro-2-nitrobenzenediazonium cations against collisionally activated dissociation (CAD) compared to monosubstituted benzenediazonium ions. While simpler diazonium cations readily undergo N₂ loss upon activation, this compound exhibits a surprising resistance to this primary fragmentation pathway [1]. This behavior is attributed to a favorable coulombic interaction between the positive charge on the diazonium group and the partial negative charge on the adjacent 2-nitro group oxygen, a stabilization mechanism absent in 4-nitrobenzenediazonium or unsubstituted benzenediazonium salts [1].

Analytical Chemistry Mass Spectrometry Diazonium Salt Stability

Base-Free Hydration Reactivity Distinguishes 4-Chloro-2-nitrobenzenediazonium from the 2-Chloro-4-nitro Regioisomer

The hydration reaction of 4-chloro-2-nitrobenzenediazonium salts proceeds without the requirement for an added base, a notable difference from the behavior of its regioisomer, 2-chloro-4-nitrobenzenediazonium [1]. The electron-withdrawing nature of both substituents and their specific locations on the benzene ring (chloro at C4, nitro at C2) enables concomitant hydration and deprotonation. This direct, base-free conversion to the corresponding phenol simplifies synthetic procedures and improves atom economy compared to using the 2-chloro-4-nitro analog, which may exhibit a different reactivity profile under identical conditions [1].

Organic Synthesis Reaction Methodology Regioselectivity

Functionalization of Carbon Surfaces via Reductive Grafting: A Material Science Application Unique to 4-Chloro-2-nitrobenzenediazonium

A specific and documented application for 4-chloro-2-nitrobenzenediazonium is its use in the reductive functionalization of carbon powder surfaces. Chemical reduction of the 4-chloro-2-nitrobenzenediazonium chloride salt in the presence of hypophosphorous acid and carbon powder results in the covalent attachment of chloronitrophenyl groups directly onto the carbon particle surface [1]. This yields a functionalized carbon material. This specific surface chemistry is not a general property of all diazonium salts; the presence of both chloro and nitro groups on the grafted aryl ring provides a unique handle for further chemical modifications or imparts specific properties (e.g., altered hydrophobicity, electrochemical characteristics) to the carbon substrate [1].

Materials Chemistry Surface Modification Carbon Functionalization

Controlled Electrophilicity Enables Specific Azo Dye Chromophore Construction Compared to Less Substituted Analogs

The presence of both a 2-nitro and a 4-chloro substituent on 4-chloro-2-nitrobenzenediazonium significantly increases its electrophilicity compared to unsubstituted benzenediazonium. This enhanced electrophilicity is critical for azo coupling reactions with less reactive nucleophilic partners (e.g., certain phenols or aromatic amines) . While a general principle of diazonium chemistry states that electron-withdrawing groups accelerate coupling rates [1], the specific combination of a strong -I/-M nitro group at the ortho-position and a moderate -I chloro group at the para-position provides a finely tuned electrophilic 'power' that is distinct from analogs like 4-nitrobenzenediazonium (more aggressive) or 4-chlorobenzenediazonium (less reactive). This allows for controlled, high-yield synthesis of specific azo chromophores, such as those found in C.I. Pigment Yellow 3 (CAS 6486-23-3) [2].

Dye Chemistry Azo Coupling Chromophore Design

Validated Research and Industrial Application Scenarios for 4-Chloro-2-nitrobenzenediazonium (CAS 27165-22-6)


Synthesis of High-Performance Azo Pigments (e.g., C.I. Pigment Yellow 3)

4-Chloro-2-nitrobenzenediazonium is the essential diazo component for synthesizing specific monoazo yellow pigments like C.I. Pigment Yellow 3 (CAS 6486-23-3) [1]. Its unique electrophilicity, governed by the 2-nitro and 4-chloro substituents, enables efficient coupling with specific acetoacetarylide coupling components. The resulting pigment exhibits distinct coloristic properties and fastness characteristics. Procurement of this specific diazonium salt ensures the correct chromophore is built, avoiding the batch-to-batch color variations that would result from substituting a less appropriate analog [2].

Controlled Synthesis of 4-Chloro-2-nitrophenol via Base-Free Hydration

This compound provides a direct and efficient route to 4-chloro-2-nitrophenol through a base-free hydration reaction [1]. The specific substitution pattern allows this transformation to occur under mild, aqueous conditions without the need for an added base, simplifying the synthetic protocol and minimizing the generation of waste streams. This is a key advantage over using regioisomeric diazonium salts that may require harsher conditions or basic additives to achieve the same transformation [1].

Preparation of Chloronitrophenyl-Functionalized Carbon Materials

In materials science, 4-chloro-2-nitrobenzenediazonium serves as a specific precursor for the covalent modification of carbon surfaces (e.g., carbon powder, nanotubes) [1]. The reduction of this diazonium salt in the presence of carbon materials yields a surface grafted with chloronitrophenyl groups. This functionalization introduces unique chemical handles (chloro and nitro groups) that can be used for subsequent reactions, anchoring other molecules, or tuning the surface properties of the carbon material for applications in sensors, catalysis, or composite materials [1].

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